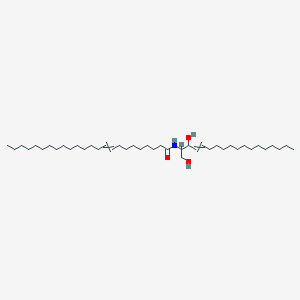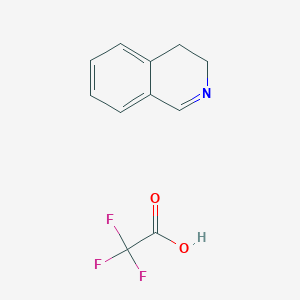
3,4-Dihydroisoquinoline;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydroisoquinoline;2,2,2-trifluoroacetic acid: is a compound that combines the structural features of 3,4-dihydroisoquinoline and 2,2,2-trifluoroacetic acid 3,4-Dihydroisoquinoline is a nitrogen-containing heterocycle, while 2,2,2-trifluoroacetic acid is a trifluoromethyl-substituted carboxylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bischler-Napieralski Reaction: This method involves the cyclization of β-phenylethylamine derivatives using a dehydrating agent such as phosphorus oxychloride (POCl3) or trifluoromethanesulfonic anhydride (Tf2O).
Pictet-Spengler Reaction: This reaction involves the condensation of β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form the dihydroisoquinoline ring.
Microwave-Assisted Synthesis: Microwave irradiation can be used to accelerate the Bischler-Napieralski or Pictet-Spengler reactions, resulting in higher yields and shorter reaction times.
Industrial Production Methods: Industrial production of 3,4-dihydroisoquinoline derivatives often involves the use of continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of trifluoromethanesulfonic anhydride (Tf2O) as a dehydrating agent has been shown to be particularly effective in promoting the Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3,4-Dihydroisoquinoline can undergo oxidation to form isoquinoline derivatives.
Reduction: Reduction of 3,4-dihydroisoquinoline can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring of 3,4-dihydroisoquinoline.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed:
Oxidation: Isoquinoline derivatives
Reduction: Tetrahydroisoquinoline derivatives
Substitution: Halogenated, nitrated, or sulfonated dihydroisoquinoline derivatives
Applications De Recherche Scientifique
Chemistry: 3,4-Dihydroisoquinoline derivatives are valuable intermediates in organic synthesis. They are used in the preparation of various heterocyclic compounds and as building blocks for complex natural products .
Biology: In biological research, 3,4-dihydroisoquinoline derivatives have been studied for their potential as enzyme inhibitors and receptor ligands. They exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .
Medicine: Medicinal chemistry has explored 3,4-dihydroisoquinoline derivatives for their potential therapeutic applications. These compounds have shown promise as candidates for the treatment of neurodegenerative diseases, cardiovascular disorders, and cancer .
Industry: In the industrial sector, 3,4-dihydroisoquinoline derivatives are used in the synthesis of dyes, pigments, and polymers. Their unique chemical properties make them suitable for various applications in materials science .
Mécanisme D'action
The mechanism of action of 3,4-dihydroisoquinoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. By inhibiting MAO, these compounds can modulate neurotransmitter levels and exert neuroprotective effects .
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
Isoquinoline: A structurally related compound that lacks the dihydro moiety.
Tetrahydroisoquinoline: A fully saturated analog of 3,4-dihydroisoquinoline.
Uniqueness: 3,4-Dihydroisoquinoline is unique due to its partially saturated ring structure, which imparts distinct chemical reactivity and biological activity. The presence of the dihydro moiety allows for selective functionalization and modification, making it a versatile scaffold in synthetic and medicinal chemistry .
Propriétés
Numéro CAS |
96488-19-6 |
|---|---|
Formule moléculaire |
C11H10F3NO2 |
Poids moléculaire |
245.20 g/mol |
Nom IUPAC |
3,4-dihydroisoquinoline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H9N.C2HF3O2/c1-2-4-9-7-10-6-5-8(9)3-1;3-2(4,5)1(6)7/h1-4,7H,5-6H2;(H,6,7) |
Clé InChI |
UPBQXDGVMRNDAP-UHFFFAOYSA-N |
SMILES canonique |
C1CN=CC2=CC=CC=C21.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


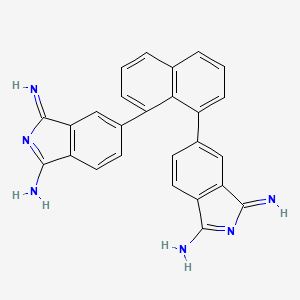
![N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14339084.png)
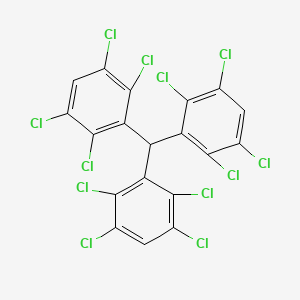
![1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide](/img/structure/B14339103.png)
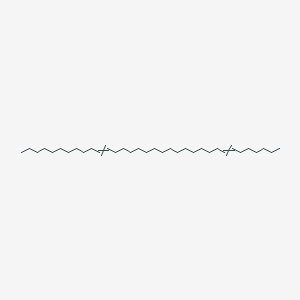
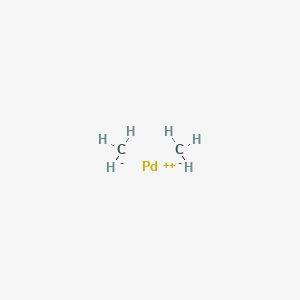
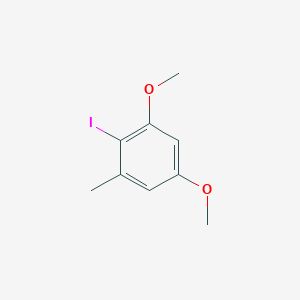
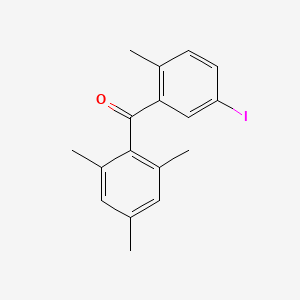
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide](/img/structure/B14339127.png)
![3-[(3,3,5-Trimethylcyclohexyl)amino]phenol](/img/structure/B14339135.png)
![10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B14339141.png)
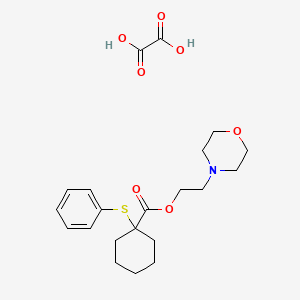
![2,2'-[2-(Hydroxymethyl)anthracene-9,10-diylidene]dipropanedinitrile](/img/structure/B14339158.png)
